2-Chloropyridine N-oxide hydrochloride

Catalog No.
S1532566
CAS No.
20295-64-1
M.F
C5H5Cl2NO
M. Wt
166 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyridine N-oxide hydrochloride

CAS Number

20295-64-1

Product Name

2-Chloropyridine N-oxide hydrochloride

IUPAC Name

2-chloro-1-oxidopyridin-1-ium;hydrochloride

Molecular Formula

C5H5Cl2NO

Molecular Weight

166 g/mol

InChI

InChI=1S/C5H4ClNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H

InChI Key

GRZNODNSNCXOHE-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C(=C1)Cl)[O-].Cl

Canonical SMILES

C1=CC=[N+](C(=C1)Cl)[O-].Cl

2-Chloropyridine N-oxide hydrochloride is a synthetic organic molecule derived from 2-chloropyridine. The addition of a N-oxide group (N-O) and a hydrochloric acid (HCl) salt renders it a polar and potentially reactive compound []. Its significance lies in its potential use as a precursor in organic synthesis and as a building block in the development of new pharmaceuticals or materials [].


Molecular Structure Analysis

The molecule consists of a five-membered aromatic ring (pyridine) with a chlorine atom attached at the second position. A nitrogen atom in the ring carries a positively charged N-oxide group (N-O). The positive charge is balanced by a chloride ion (Cl-) forming a salt [].

Key features:

  • Aromatic pyridine ring: This ring structure provides stability and unique chemical properties.
  • Chlorine atom: The chlorine atom can participate in various substitution reactions [].
  • N-oxide group: This group can influence the electronic properties of the molecule and may participate in oxidation-reduction reactions.

Chemical Reactions Analysis

  • Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions [].
  • Reduction: The N-oxide group can potentially be reduced back to a simple nitrogen atom.

Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 100-200°C (educated guess based on similar pyridines) [].
  • Solubility: Potentially soluble in polar solvents like water and methanol due to the presence of the charged group [].
  • Stability: The aromatic ring and the hydrochloric acid salt should provide some stability, but the N-oxide group might be susceptible to reduction under certain conditions.

Currently, there is no documented information on the specific mechanism of action of 2-Chloropyridine N-oxide hydrochloride in biological systems.

As with any scientific research chemical, it is essential to handle 2-Chloropyridine N-oxide hydrochloride with caution. Specific hazard information might not be readily available, but general safety precautions for handling chlorinated and potentially reactive aromatic compounds should be followed:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound [].
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place away from incompatible chemicals.

Synthesis of Aminoheterocyclic Analogs

One prominent use of 2-Chloropyridine N-oxide hydrochloride lies in the synthesis of aminoheterocyclic analogs. These analogs are compounds containing a similar ring structure to a specific molecule, often with modifications to explore potential variations in properties and biological activity. Researchers have employed 2-Chloropyridine N-oxide hydrochloride as a starting material for the synthesis of various aminoheterocyclic analogs, including pyridones and pyrimidines. One study utilized this compound to access novel pyridone derivatives with potential anticonvulsant activity [].

Synthesis of 2-Aminopyridine Derivatives

Another research application involves the synthesis of 2-aminopyridine derivatives. 2-Aminopyridines are a class of organic compounds with diverse applications in various fields, including pharmaceuticals and materials science. 2-Chloropyridine N-oxide hydrochloride has served as a valuable precursor for the preparation of these derivatives. Researchers have employed it in the synthesis of substituted 2-aminopyridine derivatives, exploring their potential as anti-inflammatory and analgesic agents [].

Benzyl Viologen Enzyme Assay

Beyond its use in organic synthesis, 2-Chloropyridine N-oxide hydrochloride finds application in specific enzymatic assays. The benzyl viologen enzyme assay, used to assess the activity of certain membrane-bound enzymes, utilizes this compound as a substrate. The assay measures the reduction of 2-Chloropyridine N-oxide hydrochloride by the enzyme, providing insights into its activity and potential function [].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20295-64-1

Dates

Modify: 2023-08-15

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